5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol, also known as MK-8719, is a synthetic organic compound recognized for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This compound is classified as an O-GlcNAcase inhibitor, which positions it as a candidate for disease-modifying therapies in tauopathies and other related conditions .
The compound's IUPAC name is (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol. It is cataloged under various databases such as PubChem and BindingDB with identifiers including CID 136416849 and SID 387065590 respectively . The compound falls under the category of synthetic organic compounds and is being studied for its pharmacological properties.
The synthesis of 5-(difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol involves several steps that typically include the formation of the thiazole ring followed by the introduction of difluoromethyl and ethylimino groups. Detailed methodologies are often proprietary or found in specialized chemical literature.
While specific synthetic routes may vary based on research objectives and available reagents, common techniques include:
These reactions require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
The molecular structure of 5-(difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol can be represented with its key functional groups:
The molecular formula is with a molecular weight of approximately 236.29 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases like PubChem .
In biological systems, 5-(difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol undergoes various chemical interactions:
The kinetics of these reactions can be studied using enzyme assays where the rate of substrate conversion is monitored in the presence of varying concentrations of the compound. Such studies help elucidate the potency and efficacy of MK-8719 as an inhibitor.
The primary mechanism by which 5-(difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol exerts its effects involves:
This mechanism has been supported by preclinical studies demonstrating changes in protein glycosylation profiles upon treatment with MK-8719. Such modifications are hypothesized to contribute to neuroprotective effects in models of tauopathies .
The compound is expected to exhibit moderate solubility in organic solvents due to its lipophilic difluoromethyl group while potentially being less soluble in polar solvents due to its thiazole structure.
Key chemical properties include:
Relevant data regarding melting point or boiling point may not be extensively published but can be inferred from similar compounds within its class.
5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol has significant potential applications in:
Research continues to explore the full spectrum of biological activities associated with this compound and its derivatives.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3